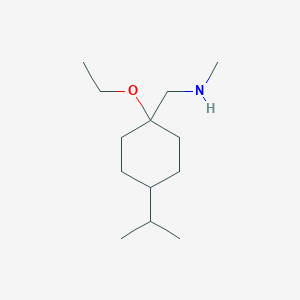
1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, an isopropyl group, and a cyclohexyl ring, along with a methylated amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group can be added through an etherification reaction, where ethanol reacts with the appropriate precursor in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or hydroxides replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- 1-(1-Ethoxy-4-methylcyclohexyl)-N-methylmethanamine
- 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-ethylmethanamine
- 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamide
Uniqueness
1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the isopropyl group may enhance its lipophilicity, affecting its interaction with lipid membranes and its overall pharmacokinetic properties.
特性
分子式 |
C13H27NO |
|---|---|
分子量 |
213.36 g/mol |
IUPAC名 |
1-(1-ethoxy-4-propan-2-ylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H27NO/c1-5-15-13(10-14-4)8-6-12(7-9-13)11(2)3/h11-12,14H,5-10H2,1-4H3 |
InChIキー |
ZUHVHCOXSDBZJL-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC(CC1)C(C)C)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


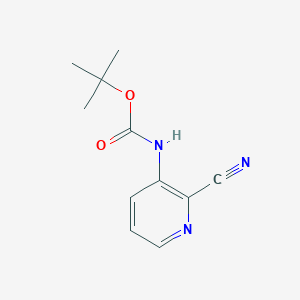
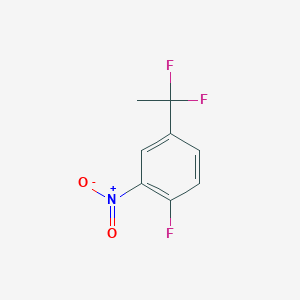
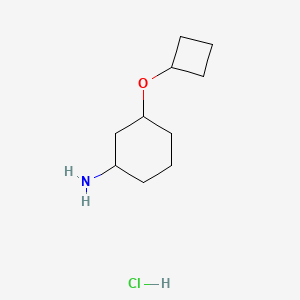
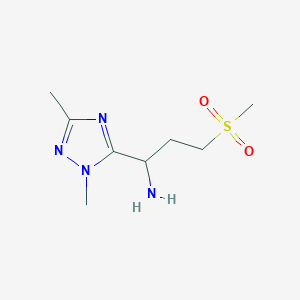
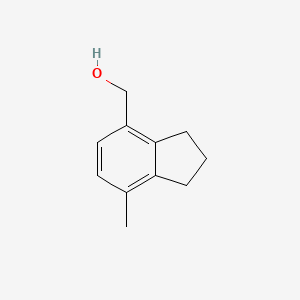
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
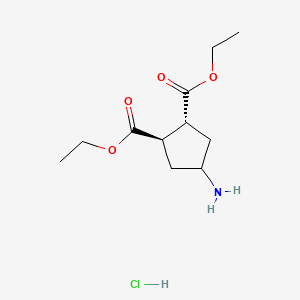
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
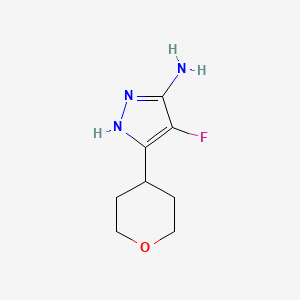
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
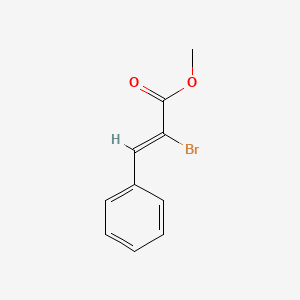
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
